![molecular formula C21H18N2O4 B5541648 N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)
N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide
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Description
The interest in derivatives of nitrobenzene and acetamides in scientific research stems from their wide range of applications, including in pharmaceuticals, non-linear optical materials, and as intermediates in organic synthesis. These compounds often exhibit unique chemical and physical properties due to their structural characteristics.
Synthesis Analysis
A novel catalytic system based on Pd(II)-complexes has been developed for the selective one-pot synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene, showcasing the potential for efficient synthesis routes for similar acetamide derivatives (Vavasori, Capponi, & Ronchin, 2023).
Molecular Structure Analysis
The crystal and molecular structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide, a compound with non-linear optical properties, highlights the diversity of molecular configurations and interactions, such as hydrogen bonds, in similar nitrobenzene and acetamide derivatives (González-Platas, Ruiz-Pérez, Torres, & Yanes, 1997).
Chemical Reactions and Properties
The reactivity and selectivity in chemical reactions involving nitrobenzene and acetamide derivatives can be influenced by factors like solvent, catalyst, and temperature. For example, the synthesis of N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide demonstrated interesting photochromic behavior, underscoring the potential for designing compounds with specific chemical properties (Kiyani & Ardyanian, 2012).
Physical Properties Analysis
The study of solvatochromism in heteroaromatic compounds, such as N-(4-Methyl-2-nitrophenyl)acetamide, provides insights into how the environment affects the physical properties of similar compounds. Factors like temperature, phase state, and medium properties can influence the position of equilibrium in these systems (Krivoruchka et al., 2004).
Chemical Properties Analysis
The synthesis and characterization of derivatives highlight the versatility and range of chemical properties of nitrobenzene and acetamide compounds. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide through alkylation and nitration reveals insights into the interaction between nitro and acetamido groups, affecting chemical shifts and reactivity (Zhang Da-yang, 2004).
Scientific Research Applications
Material Science and Photoreactivity
One significant application area is in the development of materials with specific photoreactive properties. For example, compounds with substituted nitrobenzyl groups, including structures related to N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide, have been studied for their photoreactivity. These compounds can decompose under certain irradiation conditions, which is a property that can be harnessed in designing light-sensitive materials (Katritzky et al., 2003). This application is crucial in developing novel photodegradable materials, offering potential innovations in fields ranging from environmental science to medical technology.
properties
IUPAC Name |
N-[4-[4-[(4-nitrophenyl)methoxy]phenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15(24)22-19-8-4-17(5-9-19)18-6-12-21(13-7-18)27-14-16-2-10-20(11-3-16)23(25)26/h2-13H,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYYZNJPUIIQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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